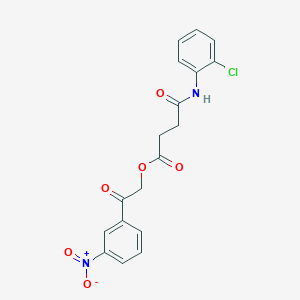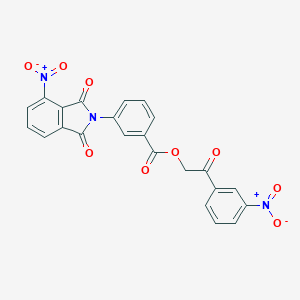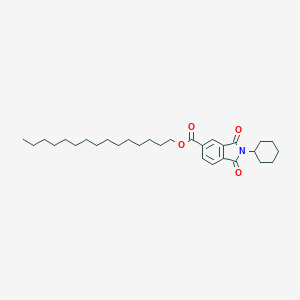
Pentadecyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with the molecular formula C30H45NO4 and a molecular weight of 483.68 g/mol . This compound is characterized by its unique structure, which includes a pentadecyl chain, a cyclohexyl group, and a dioxo-isoindolinecarboxylate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of pentadecyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate involves multiple steps, typically starting with the preparation of the isoindolinecarboxylate core. This core is then functionalized with a cyclohexyl group and a pentadecyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Pentadecyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentadecyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and molecular interactions.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which pentadecyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pentadecyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
Pentadecyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate: This compound has a similar structure but includes a dimethylphenyl group instead of a cyclohexyl group.
This compound analogs: These compounds may have variations in the length of the alkyl chain or different substituents on the isoindolinecarboxylate core.
The uniqueness of pentadecyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H45NO4 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
pentadecyl 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C30H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-35-30(34)24-20-21-26-27(23-24)29(33)31(28(26)32)25-18-15-14-16-19-25/h20-21,23,25H,2-19,22H2,1H3 |
InChI Key |
AEXALQJANPJLSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


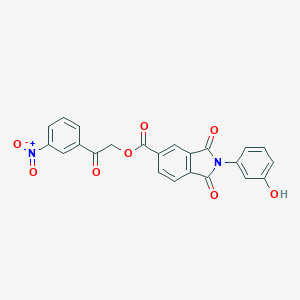
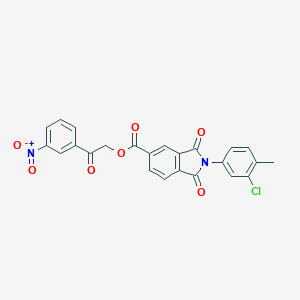
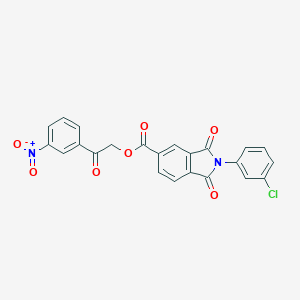
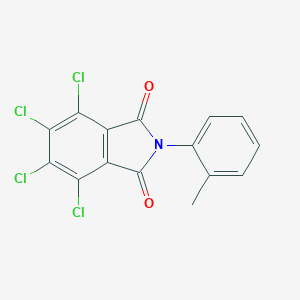
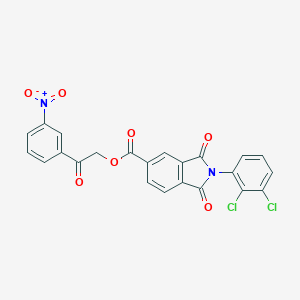
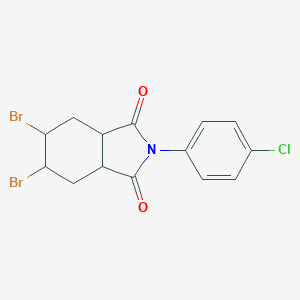
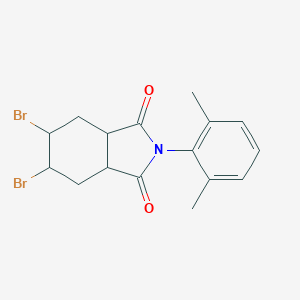
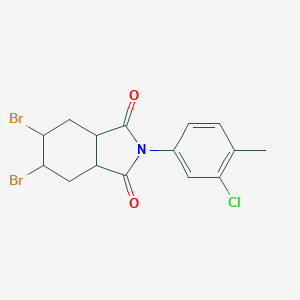
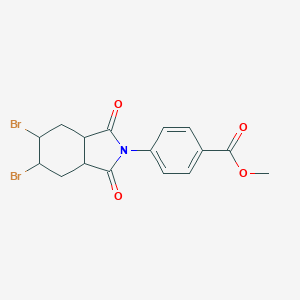
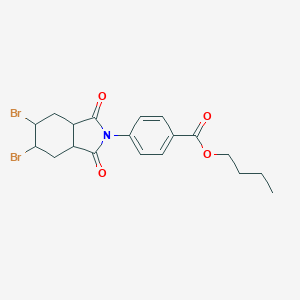
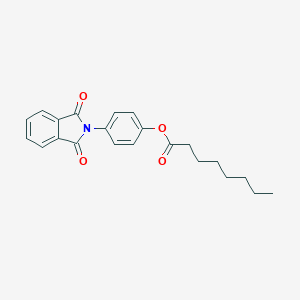
![5,6-dibromo-2-[(3-chloro-4-methylanilino)methyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341872.png)
